8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid

Medicinal chemistry Spirocyclic building blocks Structure-activity relationship

Spirocyclic building blocks with defined regioisomeric purity are critical for SAR studies. 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid (CAS 2177267-53-5) provides a differentiated C2-COOH vector adjacent to the spiro oxygen, creating distinct H-bonding geometry vs. the common C4 regioisomer. • Enables systematic SAR of COOH positioning on serotonergic CNS targets • Oxaspiro[4.5]decane derivatives inhibit 5-HT deamination (class-level evidence) • MDR reversal validated: MCF-7/ADR IC50 4.4 μM; zebrafish xenograft confirmed • Versatile handle for amide coupling, esterification & reduction

Molecular Formula C10H14O4
Molecular Weight 198.218
CAS No. 2177267-53-5
Cat. No. B2624675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid
CAS2177267-53-5
Molecular FormulaC10H14O4
Molecular Weight198.218
Structural Identifiers
SMILESC1CC2(CCC(=O)CC2)OC1C(=O)O
InChIInChI=1S/C10H14O4/c11-7-1-4-10(5-2-7)6-3-8(14-10)9(12)13/h8H,1-6H2,(H,12,13)
InChIKeyYDEAWEQVACUTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic Acid – Product Overview


8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid (CAS 2177267-53-5) is a spirocyclic heterocyclic building block with molecular formula C10H14O4 and molecular weight 198.22 g/mol . This compound features a unique 1-oxaspiro[4.5]decane core architecture with an oxo group at position 8 and a carboxylic acid functionality at position 2 of the tetrahydrofuran ring . The compound is offered as a research-grade chemical with catalog number AR01FM5W and MDL number MFCD31652239, intended for laboratory research applications .

Generic Substitution Risks for 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic Acid


The spirocyclic oxaspiro[4.5]decane scaffold exhibits profound structure-activity divergence based on subtle variations in the positioning of oxo and carboxylic acid functional groups [1]. Within this chemical class, regioisomeric variations (e.g., 2-oxo-4-carboxylic acid vs. 8-oxo-2-carboxylic acid) present distinctly different hydrogen-bonding vectors, electrostatic surface potentials, and metabolic vulnerabilities that cannot be assumed equivalent in any drug discovery or chemical probe context . Furthermore, the 8-oxo substitution pattern on the cyclohexane ring confers unique conformational constraints and reactivity profiles compared to the more common 2-oxo-γ-lactone regioisomers, making direct substitution without comparative validation scientifically invalid [1].

Differentiating 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic Acid from Analogs


8-Oxo-2-carboxylic vs. 2-Oxo-4-carboxylic Acid Scaffolds

8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid (CAS 2177267-53-5) differs fundamentally from the more commonly available 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (CAS 2819-56-9) in the position of the carboxylic acid functionality relative to the spirocyclic junction . In the target compound, the carboxylic acid is positioned at C2 of the oxolane ring, adjacent to the spiro junction oxygen, whereas the comparator places the carboxylic acid at C4 of the γ-lactone ring . This positional shift alters both the pKa of the carboxylic acid and the three-dimensional projection of the acid functionality, affecting binding interactions with biological targets .

Medicinal chemistry Spirocyclic building blocks Structure-activity relationship

Class-Level Neurotropic Activity of Spiro-γ-lactones

Compounds within the 2-oxo-1-oxaspiro[4.5]decane-dicarboxylic acid class have demonstrated quantifiable neurotropic activity, specifically inhibiting serotonin (5-HT) deamination and potentiating the effects of tryptamine and 5-hydroxytryptophan (5-HTP) [1]. These spirocondensed heterocyclic systems exhibit comparatively low toxicity profiles while modulating serotonergic neurotransmission [1]. The 8-oxo-2-carboxylic acid substitution pattern in the target compound presents a distinct pharmacophore arrangement compared to the 2-oxo-3,4-dicarboxylic acid derivatives studied, with the carboxylic acid at C2 offering unique conjugation and derivatization opportunities not available in the 3,4-dicarboxylic acid series [2].

Neuroscience Serotonin modulation CNS drug discovery

MDR Reversal and Cytotoxic Activity of Oxaspiro[4.5]decanes

Oxaspiro[4.5]decane-containing natural products and derivatives have demonstrated quantifiable multidrug resistance (MDR) reversal activity and cytotoxic effects in cancer models [1][2]. Specifically, lindenane sesquiterpene dimers containing the oxaspiro[4.5]decane moiety exhibited significant MDR reversal activity in MCF-7/ADR cells with an IC50 of 4.4 μM, functioning through P-glycoprotein efflux inhibition [1]. Additionally, 2-oxaspiro[4.5]decane derivatives from fungal sources displayed weak but measurable cytotoxicity against breast cancer MCF-7 cells with IC50 of 27.1 μM [2]. These findings establish the oxaspiro[4.5]decane core as a validated scaffold for oncology applications, with the 8-oxo-2-carboxylic acid variant offering a synthetically tractable entry point for derivatization and SAR exploration.

Oncology Multidrug resistance Natural product-inspired scaffolds

Spiro Oxygen vs. All-Carbon Core Scaffold Comparison

8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid (CAS 2177267-53-5) differs critically from 8-oxaspiro[4.5]decane-1-carboxylic acid (CAS 1434127-70-4) in the identity and position of the heteroatom within the spirocyclic framework . The target compound contains an oxygen atom at the spiro junction (1-oxaspiro architecture), whereas the comparator is an all-carbon spiro[4.5]decane system with only a carboxylic acid substituent at C1 . This fundamental heteroatom difference alters the electronic properties, hydrogen-bonding capacity, and metabolic stability of the scaffold, rendering the two compounds chemically and pharmacologically non-equivalent [1].

Medicinal chemistry Spiroacetal chemistry Building block selection

Research Applications for 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic Acid


CNS Drug Discovery: Serotonergic Modulation

Based on class-level evidence demonstrating that 2-oxo-1-oxaspiro[4.5]decane-dicarboxylic acid derivatives inhibit serotonin (5-HT) deamination and potentiate tryptamine and 5-HTP effects [1], 8-oxo-1-oxaspiro[4.5]decane-2-carboxylic acid represents a structurally differentiated scaffold for CNS drug discovery programs targeting serotonergic pathways. The distinct 8-oxo-2-carboxylic acid regioisomeric arrangement offers unexplored SAR space for developing novel neurotropic agents with potentially differentiated binding modes and metabolic profiles compared to the studied 2-oxo-3,4-dicarboxylic acid series [1].

Oncology: MDR Reversal & Cytotoxic Scaffolds

Natural products containing the oxaspiro[4.5]decane moiety have demonstrated validated MDR reversal activity in MCF-7/ADR cells (IC50 4.4 μM) through P-glycoprotein efflux inhibition, confirmed in zebrafish xenograft models [2], and cytotoxicity in MCF-7 breast cancer cells (IC50 27.1 μM) [3]. 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid provides a synthetically accessible entry point for generating focused libraries of oxaspiro[4.5]decane analogs to systematically explore MDR reversal SAR and optimize anticancer activity.

Regioisomeric SAR Exploration

As a regioisomer of the more commonly available 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (CAS 2819-56-9) , the target compound enables systematic exploration of carboxylic acid positioning effects on biological activity and physicochemical properties. The C2 carboxylic acid placement adjacent to the spiro oxygen creates distinct hydrogen-bonding geometry, electrostatic potential, and pKa characteristics compared to the C4-carboxylic acid regioisomer, providing medicinal chemists with a differentiated vector for hit-to-lead optimization .

Spirocyclic Library Diversification

Spirocyclic scaffolds are recognized as privileged structures in drug discovery due to their three-dimensional complexity and proven ability to interact with diverse biological targets . The 8-oxo-2-carboxylic acid functionality provides a versatile handle for amide coupling, esterification, and reduction chemistry, enabling rapid diversification into spirocyclic amides, esters, alcohols, and heterocyclic derivatives. The distinct 8-oxo-2-carboxylic acid regioisomeric arrangement offers an underexplored vector for generating novel spirocyclic compound collections with potentially differentiated biological profiles .

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